Butanamide, 3-hydroxy-N-phenyl-, (S)-
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Overview
Description
Butanamide, 3-hydroxy-N-phenyl-, (S)- is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N-phenyl-, (S)- typically involves the reaction of 3-hydroxybutanoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 3-hydroxy-N-phenyl-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Butanamide, 3-hydroxy-N-phenyl-, (S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N-phenyl-, (S)- involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may be related to its interaction with inflammatory mediators or signaling pathways.
Comparison with Similar Compounds
Butanamide, 3-hydroxy-N-phenyl-, (S)- can be compared with other similar compounds, such as:
Butanamide, 3-oxo-N-phenyl-:
Acetoacetanilide: Similar in structure but with different functional groups, leading to different chemical properties and uses.
N-Phenylacetoacetamide: Another related compound with distinct chemical behavior and applications.
Properties
CAS No. |
61444-22-2 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3S)-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
MARUKTRRDHIKNY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)NC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
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